3-Fluoro-4-(1-piperazinyl)phenol
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Overview
Description
3-Fluoro-4-(1-piperazinyl)phenol is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It is characterized by the presence of a fluorine atom, a piperazine ring, and a phenol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that piperazinyl compounds have been tested for their anticancer activity , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anticancer activity of piperazinyl compounds , it is possible that this compound may influence pathways related to cell proliferation and apoptosis.
Preparation Methods
One common method is the nucleophilic substitution reaction where 3-fluoro-4-nitrophenol is reacted with piperazine under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-(1-piperazinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-(1-piperazinyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Fluoro-4-(1-piperazinyl)phenol can be compared with other similar compounds such as:
3-Fluoro-4-(1-morpholinyl)phenol: Similar structure but with a morpholine ring instead of a piperazine ring.
4-(1-Piperazinyl)phenol: Lacks the fluorine atom, which affects its chemical properties and reactivity.
3-Chloro-4-(1-piperazinyl)phenol: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-piperazin-1-ylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDXXFVCWUKAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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